molecular formula C15H21NO5 B562445 3,4,5-Trimethoxy-d9-2'-cyano-di-hydrocinnamaldehyde Dimethylacetal CAS No. 1185144-63-1

3,4,5-Trimethoxy-d9-2'-cyano-di-hydrocinnamaldehyde Dimethylacetal

Cat. No.: B562445
CAS No.: 1185144-63-1
M. Wt: 304.39
InChI Key: YJLVEDBQYCETMX-GQALSZNTSA-N
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Preparation Methods

The synthetic routes and reaction conditions for preparing 3,4,5-Trimethoxy-d9-2’-cyano-di-hydrocinnamaldehyde Dimethylacetal are not extensively detailed in the available literature. . Industrial production methods would likely involve similar synthetic routes but on a larger scale, ensuring high purity and yield.

Chemical Reactions Analysis

3,4,5-Trimethoxy-d9-2’-cyano-di-hydrocinnamaldehyde Dimethylacetal can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

3,4,5-Trimethoxy-d9-2’-cyano-di-hydrocinnamaldehyde Dimethylacetal is unique due to its stable isotope labeling, which distinguishes it from other similar compounds. Some similar compounds include:

These compounds share some structural similarities but differ in their specific applications and properties.

Properties

IUPAC Name

3,3-dimethoxy-2-[[3,4,5-tris(trideuteriomethoxy)phenyl]methyl]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-17-12-7-10(8-13(18-2)14(12)19-3)6-11(9-16)15(20-4)21-5/h7-8,11,15H,6H2,1-5H3/i1D3,2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJLVEDBQYCETMX-GQALSZNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC(C#N)C(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC(=CC(=C1OC([2H])([2H])[2H])OC([2H])([2H])[2H])CC(C#N)C(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80662221
Record name 3,3-Dimethoxy-2-({3,4,5-tris[(~2~H_3_)methyloxy]phenyl}methyl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185144-63-1
Record name 3,3-Dimethoxy-2-({3,4,5-tris[(~2~H_3_)methyloxy]phenyl}methyl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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